molecular formula C5H8F3N3O B1383323 1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one CAS No. 1715035-12-3

1-Amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one

Cat. No. B1383323
M. Wt: 183.13 g/mol
InChI Key: FFWAMDCYSPPCGG-UHFFFAOYSA-N
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Patent
US09447084B2

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate (5.6 g, 19.88 mmol, 1.00 equiv) in ethanol (100 mL), NH2NH2.H2O (10 mL, 80%). The resulting solution was heated to reflux overnight in an oil bath. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate (1:1). This resulted in 0.8 g (22%) of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one as colorless oil. (ES, m/z): 184 [M+H]+
Name
phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:5](=O)[O:6]C1C=CC=CC=1.[NH2:19][NH2:20].O>C(O)C>[NH2:19][N:20]1[CH2:2][CH2:3][N:4]([CH2:14][C:15]([F:18])([F:17])[F:16])[C:5]1=[O:6] |f:1.2|

Inputs

Step One
Name
phenyl N-(2-chloroethyl)-N-(2,2,2-trifluoroethyl)carbamate
Quantity
5.6 g
Type
reactant
Smiles
ClCCN(C(OC1=CC=CC=C1)=O)CC(F)(F)F
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
NN.O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask, was placed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight in an oil bath
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 0.8 g (22%) of 1-amino-3-(2,2,2-trifluoroethyl)imidazolidin-2-one as colorless oil

Outcomes

Product
Name
Type
Smiles
NN1C(N(CC1)CC(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.